N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core fused with a substituted pyridine-furan hybrid moiety. The compound’s structure combines a sulfonamide group at position 5 of the benzoxazole ring, a methyl group at position 3, and a pyridin-4-ylmethyl linker bearing a furan-2-yl substituent at the pyridine’s 2-position.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-21-15-10-13(4-5-17(15)26-18(21)22)27(23,24)20-11-12-6-7-19-14(9-12)16-3-2-8-25-16/h2-10,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWZINHGWOXAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Furan ring
- Pyridine moiety
- Sulfonamide group
These structural components are known to influence the biological activity of the compound, suggesting interactions with various biological targets.
1. Anti-inflammatory Activity
Recent studies indicate that compounds with furan and pyridine structures exhibit significant anti-inflammatory properties. For instance, a related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), demonstrated notable anti-inflammatory effects in animal models. Pharmacokinetic studies revealed that FPP-3 is rapidly metabolized into two main metabolites, M1 and M2, with half-lives of 16.3 and 22.1 minutes respectively, indicating its potential for therapeutic applications.
Table 1: Pharmacokinetic Parameters of FPP-3
| Parameter | FPP-3 | M1 | M2 |
|---|---|---|---|
| Half-life (min) | 16.3 | 27.7 | 22.1 |
| Lower Limit of Quantitation (µg/ml) | 0.5 | 0.1 | 1.0 |
2. Anticancer Activity
The phenylsulfonyl group in this compound is associated with anticancer activity. Research shows that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Notably, sulfonamide derivatives have shown significant inhibition of cancer cell proliferation in assays against HeLa and A549 cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl... | HeLa | TBD |
| Related Sulfonamide Derivative | A549 | TBD |
3. Antimicrobial Activity
Compounds containing furan and pyridine rings have also been investigated for their antimicrobial properties. Similar compounds have demonstrated inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents.
Study on Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of a series of furan-pyridine derivatives, including those structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl... The results indicated a dose-dependent reduction in inflammation markers in treated animal models.
Anticancer Activity Assessment
A recent investigation assessed the anticancer efficacy of sulfonamide derivatives against multiple cancer cell lines. The study reported IC50 values indicating that certain derivatives exhibited potent cytotoxicity, underscoring the potential of N-(... as an anticancer agent.
Antimicrobial Testing
Research conducted on related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that the structural components of N-(... enhance its antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against three analogous sulfonamide derivatives from recent literature:
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Structural Differences : Replaces the pyridin-4-ylmethyl group with a hydroxyethyl linker bearing both furan-2-yl and thiophen-2-yl substituents.
- The thiophene moiety may enhance π-π stacking interactions in hydrophobic binding pockets, though its electron-rich nature could alter metabolic stability .
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
- Structural Differences: Substitutes the benzoxazole core with a phenoxybenzene group and replaces the furan-pyridine arm with a pyridine ring bearing chloro and trifluoromethyl groups.
- Functional Implications :
5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide
- Structural Differences : Replaces the benzoxazole-sulfonamide scaffold with an isoxazole-carboxamide linked to a tetrahydrothiazolo-pyridine system.
- The isoxazole ring, compared to the benzoxazole core, offers reduced aromatic surface area, which could weaken π-π interactions in enzyme binding sites .
Comparative Data Table
Research Findings and Implications
- Bioactivity: The target compound’s benzoxazole-sulfonamide core is associated with stronger enzyme inhibition (e.g., carbonic anhydrase isoforms) compared to the phenoxybenzenesulfonamide (Compound 2.2), which lacks the fused bicyclic system’s rigidity .
- Metabolic Stability : The trifluoromethyl group in Compound 2.2 likely enhances metabolic resistance, whereas the furan group in the target compound may pose oxidative metabolism risks .
- Solubility : Compound 2.1’s hydroxyethyl linker could improve solubility but at the cost of reduced blood-brain barrier penetration compared to the target compound’s pyridine-furan arm .
Q & A
Q. What are the optimal conditions for synthesizing the sulfonamide moiety in this compound?
The sulfonamide coupling step can be optimized using carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as activators. Reaction conditions (e.g., anhydrous DMF, 0–5°C for initial mixing, followed by room temperature stirring) improve yield and reduce side products. Purification via silica gel chromatography with a gradient of ethyl acetate/hexane (20–50%) is recommended .
Q. How can crystallization conditions be tailored to obtain high-purity single crystals for structural analysis?
Slow evaporation of a saturated solution in DMSO/water (7:3 v/v) at 4°C promotes crystal growth. X-ray diffraction studies of analogous sulfonamides (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) confirm that hydrogen-bonding interactions between the sulfonamide group and solvent molecules enhance crystal stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic effects, such as the electron-withdrawing nature of the sulfonamide group and its impact on aromatic stacking. Tools like ACD/Labs Percepta Platform provide logP and pKa predictions, validated against experimental data for structurally similar compounds .
Q. How should conflicting bioactivity data across assays be resolved?
Orthogonal assays (e.g., fluorescence polarization vs. SPR binding) and structural analogs (e.g., trifluoromethyl-substituted pyridines) can clarify mechanisms. For example, trifluoromethyl groups in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide enhance metabolic stability, which may explain discrepancies in cellular vs. enzymatic assays .
Q. What strategies are effective for stereochemical analysis of the furan-pyridine hybrid scaffold?
Single-crystal X-ray diffraction (SCXRD) is definitive for assigning absolute configuration. For dynamic analysis, NOESY NMR can identify spatial proximities between the furan’s β-protons and the pyridine’s methyl group. Comparative studies of diastereomers (e.g., N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide) highlight distinct NOE correlations .
Q. How can stability under physiological conditions be systematically evaluated?
Accelerated degradation studies in PBS (pH 7.4, 37°C) with HPLC-MS monitoring identify hydrolytic cleavage points. For example, the oxazole ring in 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole is susceptible to ring-opening under basic conditions, necessitating pH-controlled formulations .
Q. Why do solubility studies report conflicting results, and how can this be addressed?
Polymorph screening (via solvent-drop grinding or thermal cycling) reveals crystallinity-dependent solubility. For instance, 4-(3,7-dimethyl-4-oxo-4,5-dihydro-isoxazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide exhibits a 10-fold solubility difference between amorphous and crystalline forms. Dynamic vapor sorption (DVS) studies further assess hygroscopicity’s role .
Methodological Best Practices
- Synthetic Reproducibility : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps, validated by TLC and LC-MS at intermediate stages .
- Data Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to distinguish assay artifacts from true structure-activity relationships .
- Advanced Characterization : Pair SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions influencing stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
